(4-Ethylmorpholin-3-yl)methanol

描述

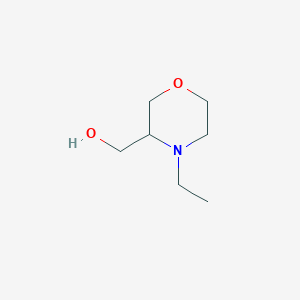

(4-Ethylmorpholin-3-yl)methanol is a morpholine derivative characterized by a morpholine ring substituted with an ethyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and ability to modulate physicochemical properties. The ethyl group enhances lipophilicity, while the hydroxymethyl group contributes to polarity, making this compound a balanced intermediate for further functionalization. Its synthesis typically involves reductive alkylation or nucleophilic substitution, as exemplified by the reaction of ethyl 2-(morpholin-3-yl)acetate with acetaldehyde in methanol .

属性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC 名称 |

(4-ethylmorpholin-3-yl)methanol |

InChI |

InChI=1S/C7H15NO2/c1-2-8-3-4-10-6-7(8)5-9/h7,9H,2-6H2,1H3 |

InChI 键 |

JDGNPCVPCAIGCR-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCOCC1CO |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Substituents | Key Properties | Toxicity Profile | Applications |

|---|---|---|---|---|

| Morpholine | Unsubstituted | High water solubility (miscible), bp 128°C, polar aprotic solvent. | Low toxicity (LD₅₀ ~1,800 mg/kg, oral) | Industrial solvent, corrosion inhibitor |

| 4-Phenylmorpholine | Phenyl at 4-position | Lipophilic, reduced water solubility, bp ~250°C. | Moderate toxicity (limited data) | Pharmaceutical intermediates |

| (4-Methylmorpholin-3-yl)methanol | Methyl at 4-position, -CH₂OH at 3 | Higher polarity than ethyl analogue, mp ~90°C. | Likely lower toxicity than methanol | Polymer crosslinking agents |

| Ethyl 2-(morpholin-3-yl)acetate | Ethyl ester at 2-position | Moderate lipophilicity, hydrolyzes to carboxylic acid. | Data unavailable | Precursor for amide synthesis |

| Methanol | -CH₂OH | Polar, bp 64.7°C, miscible with water. | Highly toxic (LD₅₀ ~5,600 mg/kg, oral) | Solvent, antifreeze, fuel |

Key Comparisons

Lipophilicity and Solubility: The ethyl group in this compound increases lipophilicity compared to unsubstituted morpholine or (4-Methylmorpholin-3-yl)methanol. However, the hydroxymethyl group counterbalances this by enhancing water solubility relative to 4-Phenylmorpholine . In contrast, methanol itself is fully water-miscible but lacks the structural complexity of morpholine derivatives .

Reactivity: The hydroxymethyl group in this compound enables oxidation to carboxylic acids or esterification, similar to methanol’s reactivity. However, the morpholine ring stabilizes intermediates, reducing volatility compared to free methanol . Ethyl 2-(morpholin-3-yl)acetate demonstrates ester hydrolysis to carboxylic acids, a pathway less accessible to this compound due to steric hindrance .

Toxicity: Methanol’s high toxicity (via metabolism to formic acid) contrasts with morpholine derivatives, where the ring structure may alter metabolic pathways. For example, 4-Phenylmorpholine’s toxicity is mitigated by reduced absorption rates . No direct toxicity data exist for this compound, but its structural similarity to less toxic morpholine derivatives suggests lower risk than methanol .

Applications: this compound serves as a pharmaceutical intermediate, leveraging its balance of lipophilicity and polarity. In contrast, 4-Phenylmorpholine is preferred in lipophilic drug formulations, while methanol’s primary use is as an industrial solvent .

Research Findings and Implications

- Synthetic Utility: this compound’s ethyl group facilitates reactions in non-polar media, while the hydroxymethyl group allows conjugation with amines or carboxylic acids, as seen in the synthesis of acetamide derivatives .

- Safety Considerations: While methanol’s toxicity necessitates strict handling protocols, the morpholine ring in this compound likely reduces volatility and absorption risks, aligning with safer industrial practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。